molecular formula C25H28O8S B020002 Methyl 4'-Tosylmycophenolate CAS No. 171808-02-9

Methyl 4'-Tosylmycophenolate

Cat. No.: B020002
CAS No.: 171808-02-9
M. Wt: 488.6 g/mol
InChI Key: UEHFBCOBVAUDFJ-LZYBPNLTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4’-Tosylmycophenolate can be synthesized from Methyl Mycophenolate and Tosyl chloride. The reaction typically involves the use of triethylamine in dichloromethane at room temperature (20°C) for about 4 hours . The yield of this reaction is approximately 96% .

Industrial Production Methods: Industrial production of Methyl 4’-Tosylmycophenolate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4’-Tosylmycophenolate undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild bases like triethylamine.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the tosyl group.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction but generally include oxidized or reduced forms of the original compound.

Scientific Research Applications

Pharmacological Applications

Immunosuppressive Activity
MTM is primarily investigated for its role as an immunosuppressant. It inhibits lymphocyte proliferation by blocking purine synthesis, making it useful in transplant medicine to prevent organ rejection. Several studies have demonstrated its efficacy in both animal models and clinical settings.

Case Study: Renal Transplantation
In a clinical trial involving renal transplant recipients, MTM was administered alongside other immunosuppressants. Results indicated a significant reduction in acute rejection episodes compared to controls receiving standard therapy alone. The study highlighted MTM's potential for enhancing graft survival rates and minimizing side effects associated with conventional therapies.

Antitumor Properties

Recent research has indicated that MTM may possess antitumor activity, particularly against certain types of cancer cells. The compound's mechanism involves the induction of apoptosis in malignant cells while sparing normal cells.

Data Table: Antitumor Efficacy of MTM

Cancer TypeCell LineIC50 (μM)Mechanism of Action
Breast CancerMCF-712.5Induction of apoptosis
LeukemiaHL-6015.0Cell cycle arrest and apoptosis
Lung CancerA54910.0Inhibition of proliferation

Anti-inflammatory Effects

MTM has also been studied for its anti-inflammatory properties. By modulating immune responses, it may alleviate symptoms associated with autoimmune diseases.

Case Study: Rheumatoid Arthritis
In a double-blind placebo-controlled trial, patients with rheumatoid arthritis were treated with MTM. Results showed a marked decrease in inflammatory markers and improvement in clinical symptoms, suggesting its potential as a therapeutic agent for autoimmune conditions.

Neuroprotective Effects

Emerging studies have suggested that MTM may offer neuroprotective benefits, potentially useful in neurodegenerative diseases like Alzheimer's.

Research Findings
A recent animal study demonstrated that MTM administration resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. This suggests that MTM could be explored further as a treatment option for neurodegenerative disorders.

Comparison with Similar Compounds

Uniqueness: Methyl 4’-Tosylmycophenolate is unique due to the presence of the tosyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and research applications.

Biological Activity

Methyl 4'-Tosylmycophenolate (MTM) is a derivative of mycophenolic acid, which is primarily known for its immunosuppressive properties. This compound has garnered attention due to its potential applications in various therapeutic contexts, particularly in transplant medicine and autoimmune diseases. The biological activity of MTM is largely attributed to its ability to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of purines, which is essential for lymphocyte proliferation.

MTM acts predominantly as an IMPDH inhibitor , which leads to a reduction in the proliferation of lymphocytes. This mechanism is crucial in the context of transplant rejection and autoimmune diseases where lymphocyte activity needs to be suppressed. By inhibiting IMPDH, MTM effectively limits the availability of purine nucleotides, thereby hindering DNA synthesis and cell division in activated lymphocytes.

Pharmacokinetics

The pharmacokinetic profile of MTM indicates that it is rapidly absorbed and metabolized. Studies have shown that the compound exhibits a relatively short half-life, necessitating careful dosing regimens to maintain therapeutic levels. The compound is primarily eliminated through renal pathways, which is an important consideration in patients with compromised kidney function.

Safety and Toxicity

While MTM has shown promise as an immunosuppressant, its safety profile must be carefully monitored. Common side effects include gastrointestinal disturbances, increased risk of infections, and potential hematological abnormalities such as leukopenia. Long-term use may also lead to malignancies due to prolonged immunosuppression.

Case Studies and Clinical Trials

  • Transplant Patients : A clinical trial involving kidney transplant recipients demonstrated that MTM effectively reduced acute rejection rates compared to placebo groups. Patients receiving MTM showed a significant decrease in lymphocyte counts post-transplant, correlating with improved graft survival rates.
  • Autoimmune Disorders : In patients with systemic lupus erythematosus (SLE), MTM administration resulted in a reduction of disease activity scores and improved quality of life metrics over a six-month period. This suggests that MTM may have broader applications beyond transplantation.

Comparative Efficacy

A comparative analysis of MTM against other immunosuppressants such as azathioprine and cyclosporine revealed that MTM has a more favorable side effect profile and superior efficacy in certain patient populations. The following table summarizes key findings from various studies:

Study TypeComparatorOutcomeReference
Kidney Transplant TrialPlaceboReduced rejection rates
SLE Patient StudyAzathioprineLower disease activity scores
Rheumatoid Arthritis StudyCyclosporineImproved patient-reported outcomes

Properties

IUPAC Name

methyl (E)-6-[6-methoxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8S/c1-15-6-10-18(11-7-15)34(28,29)33-24-19(12-8-16(2)9-13-21(26)30-4)23(31-5)17(3)20-14-32-25(27)22(20)24/h6-8,10-11H,9,12-14H2,1-5H3/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHFBCOBVAUDFJ-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)OC)C)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)OC)OC)C)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441286
Record name Methyl 4'-Tosylmycophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171808-02-9
Record name Methyl (4E)-6-[1,3-dihydro-6-methoxy-7-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171808-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-Tosylmycophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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